Harman-13C2,15N

Description

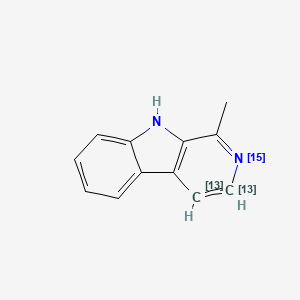

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-9H-(5,6-13C2,115N)pyridino[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i6+1,7+1,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFDQSOCUJVVGF-NSFXFQGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=[15N][13CH]=[13CH]C2=C1NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675915 | |

| Record name | 1-Methyl(3,4-~13~C_2_,2-~15~N)-9H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189461-56-0 | |

| Record name | 1-Methyl(3,4-~13~C_2_,2-~15~N)-9H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Harman-13C2,15N: A Technical Guide for Researchers

An In-depth Examination of a Labeled β-Carboline for Advanced Neurological and Pharmacological Research

Harman-13C2,15N is a stable isotope-labeled derivative of Harmane, a naturally occurring β-carboline alkaloid. This isotopic labeling, incorporating two Carbon-13 atoms and one Nitrogen-15 atom, renders it an invaluable tool for researchers in neuroscience, pharmacology, and drug development. Its increased molecular weight allows for its use as an internal standard in mass spectrometry-based quantification of Harmane and related compounds, ensuring greater accuracy and precision in complex biological matrices. This guide provides a comprehensive overview of Harman-13C2,15N, including its chemical properties, proposed synthesis, analytical methods, and its role in elucidating key neurological signaling pathways.

Chemical and Physical Properties

Harman-13C2,15N is a chemically stable compound, typically supplied as a neat solid with a purity exceeding 95% as determined by High-Performance Liquid Chromatography (HPLC). For optimal stability, it should be stored at 4°C.

| Property | Value |

| Molecular Formula | C₁₀¹³C₂H₁₀N¹⁵N |

| Molecular Weight | 185.20 g/mol |

| CAS Number | 1189461-56-0 |

| Appearance | White to off-white solid |

| Purity | >95% (HPLC) |

| Storage | +4°C |

| SMILES | Cc1[15n][13cH][13cH]c2c3ccccc3[nH]c12 |

Biological Activity and Mechanism of Action

The biological activity of Harman-13C2,15N is attributed to its parent compound, Harmane. Harmane exhibits a complex pharmacological profile, interacting with multiple targets within the central nervous system. Its primary mechanisms of action include competitive inhibition of benzodiazepine receptors, inhibition of monoamine oxidase A (MAO-A), and modulation of dopaminergic and serotonergic systems.

| Target | Activity | IC₅₀ |

| Benzodiazepine Receptor | Competitive Inhibitor | 7 µM |

| Monoamine Oxidase A (MAO-A) | Inhibitor | 0.5 µM |

| Monoamine Oxidase B (MAO-B) | Inhibitor | 5 µM |

| I1 Imidazoline Receptor | Inhibitor | 30 nM |

| α2-Adrenergic Receptor | Inhibitor | 18 µM |

| Muscarinic Acetylcholine Receptor | Inhibitor | 24 µM |

| Opioid Receptor | Inhibitor | 2.8 µM |

Experimental Protocols

Proposed Synthesis of Harman-13C2,15N

A plausible synthetic route for Harman-13C2,15N involves a modified Pictet-Spengler reaction. This approach utilizes commercially available isotopically labeled precursors to introduce the ¹³C and ¹⁵N atoms.

Materials:

-

¹⁵N-Tryptamine

-

¹³C₂-Acetaldehyde

-

Hydrochloric acid

-

Sodium hydroxide

-

Organic solvents (e.g., ethanol, toluene)

-

Oxidizing agent (e.g., potassium permanganate or palladium on carbon)

Procedure:

-

Condensation: ¹⁵N-Tryptamine is reacted with ¹³C₂-acetaldehyde in an acidic medium (e.g., dilute HCl in ethanol) to form the corresponding Schiff base.

-

Cyclization: The reaction mixture is heated to facilitate the intramolecular cyclization (Pictet-Spengler reaction), yielding 1-¹³C-methyl-1,2,3,4-tetrahydro-β-¹³C,³-¹⁵N-carboline.

-

Purification of Intermediate: The tetrahydro-β-carboline intermediate is purified by extraction and crystallization.

-

Aromatization: The purified intermediate is oxidized to introduce the double bonds in the pyridine ring, forming Harman-13C2,15N. This can be achieved using an oxidizing agent like potassium permanganate or through catalytic dehydrogenation with palladium on carbon in a suitable solvent like toluene.

-

Final Purification: The final product, Harman-13C2,15N, is purified using column chromatography followed by recrystallization to achieve high purity.

HPLC Method for Purity Assessment

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

A gradient elution is typically employed. For example, a mixture of acetonitrile and a buffer such as 0.1% formic acid in water. The gradient can be programmed from a lower to a higher concentration of acetonitrile over a period of 20-30 minutes.

Procedure:

-

Sample Preparation: A standard solution of Harman-13C2,15N is prepared in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Injection: 10-20 µL of the sample solution is injected into the HPLC system.

-

Detection: The chromatogram is monitored at a wavelength of approximately 254 nm or 300 nm.

-

Analysis: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to Harman-13C2,15N.

MAO-A Inhibition Assay

This fluorometric assay measures the inhibition of monoamine oxidase A activity.

Materials:

-

Recombinant human MAO-A

-

Kynuramine (substrate)

-

Resorufin (fluorescent product standard)

-

Phosphate buffer (pH 7.4)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a solution of MAO-A in phosphate buffer. Prepare serial dilutions of Harman-13C2,15N (or Harmane) in the same buffer.

-

Pre-incubation: Add the enzyme solution to the wells of the microplate, followed by the addition of the inhibitor solutions or buffer (for control). Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add the kynuramine substrate to all wells to start the reaction.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 2N NaOH).

-

Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

-

IC₅₀ Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Benzodiazepine Receptor Binding Assay

This radioligand binding assay determines the affinity of Harman-13C2,15N for the benzodiazepine receptor.

Materials:

-

Rat cortical membrane preparation (source of benzodiazepine receptors)

-

[³H]-Flumazenil (radioligand)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Unlabeled diazepam (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In test tubes, combine the rat cortical membrane preparation, Tris-HCl buffer, and varying concentrations of Harman-13C2,15N. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled diazepam.

-

Radioligand Addition: Add a fixed concentration of [³H]-Flumazenil to all tubes.

-

Incubation: Incubate the tubes at 4°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of Harman-13C2,15N by plotting the percentage of specific binding against the logarithm of its concentration.

α2-Adrenergic Receptor Binding Assay

This assay measures the binding affinity to α2-adrenergic receptors.

Materials:

-

Membrane preparation from a cell line expressing α2-adrenergic receptors (e.g., HEK293 cells)

-

[³H]-Rauwolscine or [³H]-Yohimbine (radioligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Unlabeled phentolamine or yohimbine (for non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture: Combine the membrane preparation, binding buffer, and different concentrations of Harman-13C2,15N. Control tubes for total and non-specific binding are included.

-

Radioligand Incubation: Add a constant concentration of the radioligand to all tubes and incubate at 25°C for 60-90 minutes.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with cold buffer.

-

Radioactivity Measurement: Quantify the bound radioactivity by liquid scintillation counting.

-

Analysis: Determine the IC₅₀ value by analyzing the competition binding data.

I1 Imidazoline Receptor Binding Assay

This assay determines the affinity for the I1 imidazoline receptor.

Materials:

-

Bovine adrenal medullary membrane preparation (source of I1 imidazoline receptors)

-

[³H]-Clonidine (radioligand)

-

Tris-HCl buffer (50 mM, pH 7.4) with 1 mM EDTA

-

Unlabeled idazoxan or clonidine (for non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Assay Incubation: In polypropylene tubes, mix the membrane preparation, buffer, and varying concentrations of Harman-13C2,15N.

-

Radioligand Addition: Add [³H]-Clonidine at a final concentration of 1-2 nM.

-

Incubation: Incubate at 25°C for 45 minutes.

-

Filtration: Separate bound from free radioligand by vacuum filtration through glass fiber filters pre-soaked in polyethyleneimine (0.3%). Wash the filters with ice-cold buffer.

-

Counting: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value from the displacement curve.

Signaling Pathways and Logical Relationships

The multifaceted interactions of Harmane with key neurological targets result in complex modulations of downstream signaling. The following diagrams illustrate some of the primary pathways affected.

Conclusion

Harman-13C2,15N is a critical research tool for the accurate quantification of Harmane in biological systems and for probing the intricate mechanisms of the central nervous system. Its well-defined chemical properties and the established biological activities of its parent compound make it an ideal standard for a wide range of in vitro and in vivo studies. The detailed experimental protocols and an understanding of the affected signaling pathways provided in this guide are intended to facilitate its effective use by researchers, scientists, and drug development professionals in advancing our knowledge of neuropharmacology and related fields.

Harman-13C2,15N: A Technical Guide to its Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled β-carboline, Harman-13C2,15N. It details the molecular structure, proposes a detailed synthesis protocol based on established methods, presents key quantitative data, and outlines its application in drug development research.

Molecular Structure and Properties

Harman-13C2,15N is a stable isotope-labeled version of the naturally occurring alkaloid Harman. The labeling with two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom makes it a valuable tool for a range of analytical studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), allowing for precise tracking and quantification in biological systems.

Table 1: Physicochemical Properties of Harman-13C2,15N

| Property | Value | Source |

| IUPAC Name | 1-methyl-9H-(5,6-¹³C₂,1-¹⁵N)pyridino[3,4-b]indole | |

| Molecular Formula | C₁₀¹³C₂H₁₀N¹⁵N | |

| Molecular Weight | 185.20 g/mol | |

| CAS Number | 1189461-56-0 | |

| Purity | >95% (via HPLC) |

Synthesis of Harman-13C2,15N

The synthesis of Harman-13C2,15N can be achieved through a modified Pictet-Spengler reaction, a classic method for the synthesis of β-carbolines. This proposed protocol utilizes isotopically labeled precursors to introduce the ¹³C and ¹⁵N atoms into the Harman scaffold.

Proposed Synthetic Pathway

The synthesis involves the condensation of a ¹⁵N-labeled tryptophan derivative with a ¹³C-labeled acetaldehyde equivalent, followed by cyclization and aromatization.

Caption: Proposed synthesis of Harman-¹³C₂,¹⁵N via the Pictet-Spengler reaction.

Detailed Experimental Protocol

This protocol is a guideline and may require optimization. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

L-Tryptophan-(indole-¹⁵N)

-

Acetaldehyde-(1,2-¹³C₂)

-

Dilute Hydrochloric Acid (HCl)

-

Palladium on Carbon (Pd/C, 10%)

-

Toluene

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate deuterated solvents for NMR analysis (e.g., CDCl₃ or DMSO-d₆)

Procedure:

-

Condensation and Cyclization:

-

In a round-bottom flask, dissolve L-Tryptophan-(indole-¹⁵N) in dilute aqueous HCl.

-

Add Acetaldehyde-(1,2-¹³C₂) to the solution.

-

Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Neutralization:

-

Neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude tetrahydro-β-carboline intermediate.

-

-

Aromatization:

-

Dissolve the crude intermediate in toluene.

-

Add 10% Pd/C catalyst to the solution.

-

Heat the mixture to reflux and stir vigorously for 8-12 hours. The dehydrogenation process leads to the formation of the aromatic β-carboline ring system.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Purification:

-

Cool the reaction mixture and filter through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with additional toluene.

-

Concentrate the filtrate under reduced pressure to yield the crude Harman-13C2,15N.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure labeled Harman.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁵N NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Quantitative Data

The following tables summarize the expected and reported spectroscopic data for Harman. The data for the isotopically labeled compound will show characteristic shifts and mass increases.

Table 2: Predicted Mass Spectrometry Data for Harman-13C2,15N

| Ion | Predicted m/z | Notes |

| [M]⁺˙ | 185.0881 | The molecular ion peak will be shifted by +3 Da compared to unlabeled Harman (m/z 182.0844). |

| [M+H]⁺ | 186.0959 | The protonated molecular ion will also show a +3 Da shift. |

Table 3: Reference NMR Chemical Shift Data for Unlabeled Harman

| Atom | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| C1 | ~142 | - |

| C3 | ~138 | ~8.3 |

| C4 | ~114 | ~7.8 |

| C4a | ~128 | - |

| C5 | ~121 | ~7.5 |

| C6 | ~121 | ~7.3 |

| C7 | ~129 | ~7.5 |

| C8 | ~111 | ~8.1 |

| C8a | ~135 | - |

| C9 (NH) | - | ~10.0 (broad) |

| C1-CH₃ | ~21 | ~2.8 |

| N2 | - | - |

| N9 | - | - |

Note: The ¹³C chemical shifts for the labeled positions (C5 and C6) in Harman-13C2,15N will be directly observable. The ¹⁵N NMR will show a signal for the indole nitrogen.

Application in Drug Development: A Workflow

Isotopically labeled compounds like Harman-13C2,15N are invaluable in drug discovery and development, particularly for understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Caption: Workflow for utilizing Harman-¹³C₂,¹⁵N in ADME studies.

General Mechanism of Action

Harman exhibits a range of biological activities, primarily acting as an inhibitor of various enzymes and receptors. Its potential therapeutic effects are linked to these inhibitory actions.

Caption: Simplified overview of Harman's potential mechanism of action.

This technical guide serves as a foundational resource for researchers working with Harman-13C2,15N. The provided protocols and data are intended to facilitate its synthesis and application in advancing drug discovery and development.

Harman-13C2,15N: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Harman-13C2,15N, a stable isotope-labeled derivative of the β-carboline alkaloid Harmane. This document is intended for researchers in pharmacology, toxicology, and drug metabolism, providing essential data and methodologies for its application as an internal standard in quantitative analyses.

Certificate of Analysis (Representative)

As specific lot data is proprietary, this section provides a representative Certificate of Analysis, detailing the typical quality and specifications for Harman-13C2,15N.

Physicochemical Properties

| Parameter | Specification |

| Chemical Name | 1-methyl-9H-(5,6-¹³C₂,1-¹⁵N)pyrido[3,4-b]indole |

| Synonyms | Harman-¹³C₂,¹⁵N; 1-Methyl-9H-pyrido[3,4-b]indole-¹³C₂,¹⁵N |

| CAS Number | 1189461-56-0[1] |

| Unlabeled CAS | 486-84-0[1] |

| Molecular Formula | C₁₀¹³C₂H₁₀N¹⁵N |

| Molecular Weight | 185.20 g/mol [1] |

| Appearance | Dark Beige Solid |

| Solubility | Soluble in DMSO and Methanol |

| Storage | Store at +4°C[1] |

Analytical Data

| Test | Method | Result |

| Chemical Purity | HPLC | >95%[2] |

| Isotopic Purity | Mass Spectrometry | ≥99% |

| ¹H-NMR | Conforms to structure | |

| Mass Spectrum | Conforms to structure |

Experimental Protocols

Harman-13C2,15N is primarily utilized as an internal standard for the accurate quantification of Harmane in biological matrices using mass spectrometry.

Quantification of Harmane in Plasma using LC-MS/MS

This protocol outlines a typical workflow for the analysis of Harmane in a biological matrix.

Objective: To accurately quantify the concentration of Harmane in plasma samples.

Materials:

-

Harman-13C2,15N internal standard solution (1 µg/mL in methanol)

-

Plasma samples

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

Procedure:

-

Sample Preparation:

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma, add 10 µL of the Harman-13C2,15N internal standard solution.

-

Vortex for 10 seconds.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: A standard HPLC or UPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to separate Harmane from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Harmane: Q1/Q3 (e.g., m/z 183.1 -> 128.1)

-

Harman-13C2,15N: Q1/Q3 (e.g., m/z 186.1 -> 131.1)

-

-

-

Data Analysis:

-

Quantify the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using known concentrations of Harmane.

-

Determine the concentration of Harmane in the unknown samples by interpolating from the calibration curve.

-

Signaling Pathways and Mechanisms of Action

Harmane, the unlabeled parent compound of Harman-13C2,15N, exerts its biological effects through various mechanisms, primarily by inhibiting monoamine oxidase A (MAO-A).

Harmane is a potent and selective inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] By inhibiting MAO-A, Harmane increases the synaptic availability of these neurotransmitters, which is believed to underlie its antidepressant and anxiolytic effects.

Additionally, Harmane has been shown to interact with other receptor systems. It acts as a benzodiazepine receptor inhibitor.[4][5] Harmane also inhibits dopamine biosynthesis by decreasing the activity of tyrosine hydroxylase (TH), a key enzyme in the dopamine synthesis pathway.[6][7]

Experimental Workflow Visualization

The use of Harman-13C2,15N as an internal standard is a critical component of quantitative bioanalytical workflows.

References

- 1. Harman-13C2,15N | TRC-H105002-10MG | LGC Standards [lgcstandards.com]

- 2. Harman-13C2,15N | TRC-H105002-10MG | LGC Standards [lgcstandards.com]

- 3. selleckchem.com [selleckchem.com]

- 4. TOXICOKINETICS OF TREMOROGENIC NATURAL PRODUCTS, HARMANE AND HARMINE, IN MALE SPRAGUE-DAWLEY RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Timeline of aging research - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of harman and norharman on dopamine biosynthesis and L-DOPA-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Harman-13C2,15N (CAS: 1189461-56-0): A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harman-13C2,15N is a stable isotope-labeled derivative of Harman, a naturally occurring β-carboline alkaloid. The incorporation of two Carbon-13 (¹³C) and one Nitrogen-15 (¹⁵N) isotopes provides a valuable tool for a range of advanced research applications, particularly in metabolic studies, pharmacokinetic analyses, and as an internal standard for quantitative mass spectrometry. This technical guide provides an in-depth overview of Harman-13C2,15N, including its physicochemical properties, a proposed synthesis protocol, its biological activities, and relevant experimental methodologies.

Physicochemical Properties

Harman-13C2,15N is a stable, non-radioactive isotopologue of Harman. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1189461-56-0 | N/A |

| Molecular Formula | C₁₀¹³C₂H₁₀N¹⁵N | [1][2] |

| Molecular Weight | 185.20 g/mol | [1][2][3] |

| Appearance | Dark Beige Solid | [4] |

| Purity | >95% (HPLC) | [1] |

| Storage Temperature | 2-8°C Refrigerator or +4°C | [1][4] |

| Unlabeled CAS Number | 486-84-0 | [1] |

Proposed Synthesis Protocol

Hypothetical Synthesis Workflow:

Caption: Proposed synthesis workflow for Harman-13C2,15N.

Detailed Methodology:

-

Pictet-Spengler Reaction: Tryptamine is reacted with ¹³C₂-labeled acetaldehyde in the presence of an acid catalyst. This reaction forms a Schiff base, which then undergoes electrophilic attack on the indole ring to form a tetrahydro-β-carboline intermediate. The ¹⁵N isotope can be incorporated by using a ¹⁵N-labeled tryptamine precursor or through a variation of the synthesis involving a labeled ammonia source.

-

Aromatization: The resulting tetrahydro-β-carboline is then oxidized to the fully aromatic β-carboline structure of Harman. This can be achieved using a variety of oxidizing agents, such as manganese dioxide or palladium on carbon.

-

Purification: The final product, Harman-13C2,15N, is purified from the reaction mixture using techniques such as column chromatography and/or high-performance liquid chromatography (HPLC) to achieve high purity.

Biological Activity and Mechanism of Action

The biological activity of Harman-13C2,15N is expected to be identical to that of its unlabeled counterpart, Harman. Harman exhibits a wide range of pharmacological effects, primarily through its interaction with various receptors and enzymes.

Inhibition of Monoamine Oxidase (MAO):

Harman is a known inhibitor of monoamine oxidases, enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.

Receptor Binding Affinities:

Harman interacts with several neurotransmitter receptors. The reported IC₅₀ values for unlabeled Harman are summarized below.

| Target | IC₅₀ Value |

| Benzodiazepine Receptor | 7 µM |

| Muscarinic Acetylcholine Receptor (mACh) | 24 µM |

| Opioid Receptor | 2.8 µM |

| MAO-A | 0.5 µM |

| MAO-B | 5 µM |

| α2-adrenergic receptor | 18 µM |

| I1 imidazoline receptor | 30 nM |

| Haloperidol binding | 163 µM |

| Serotonin binding | 101 µM |

Data sourced from MedchemExpress.[5][6]

Signaling Pathways:

1. Monoamine Oxidase Inhibition Pathway:

Caption: Harman's inhibitory effect on MAO-A and MAO-B.

2. Anti-Inflammatory Signaling via NF-κB Inhibition:

Some studies suggest that related β-carbolines like harmine exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is plausible that Harman shares a similar mechanism.

Caption: Postulated anti-inflammatory action of Harman via NF-κB.

Experimental Protocols

The use of Harman-13C2,15N as an internal standard is a primary application. Below is a general protocol for its use in quantifying unlabeled Harman in a biological matrix using LC-MS/MS.

Experimental Workflow for Quantification:

Caption: Workflow for Harman quantification using Harman-13C2,15N.

Detailed Methodology for Sample Analysis:

-

Sample Preparation: A known amount of Harman-13C2,15N solution is added to the biological sample.

-

Extraction: Proteins are precipitated using a solvent like acetonitrile. The supernatant is then collected and evaporated. The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: The sample is injected into an HPLC system coupled to a tandem mass spectrometer. The chromatographic conditions are optimized to separate Harman from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both unlabeled Harman and Harman-13C2,15N.

-

Quantification: A calibration curve is generated using known concentrations of unlabeled Harman spiked with the internal standard. The concentration of Harman in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

Harman-13C2,15N is a powerful research tool for scientists and drug development professionals. Its stable isotope labeling allows for precise and accurate quantification of Harman in complex biological matrices, facilitating detailed pharmacokinetic and metabolic studies. The understanding of Harman's diverse biological activities, from MAO inhibition to potential anti-inflammatory effects, provides a strong basis for its investigation in various therapeutic areas. This technical guide serves as a comprehensive resource to support the effective utilization of Harman-13C2,15N in advanced research endeavors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Harmine is an inflammatory inhibitor through the suppression of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Exploration of the potential neurotransmitter or neuromodulator-like properties of harmine: evidence from synthesis to synaptic modulation [frontiersin.org]

- 6. Determination of harmane and harmine in human blood using reversed-phased high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Scientific Interest in β-Carboline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and multifaceted pharmacological activities of β-carboline alkaloids. From their initial isolation from medicinal plants to their current status as privileged scaffolds in modern drug discovery, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. The guide details the historical context of their discovery, outlines key experimental protocols for their isolation and analysis, presents quantitative data on their biological activities in structured tables, and visualizes their complex signaling pathways using Graphviz diagrams.

A Journey Through Time: The Discovery and History of β-Carboline Alkaloids

The story of β-carboline alkaloids is intrinsically linked to the traditional use of medicinal plants. The first of these compounds to be isolated was harmaline in 1837 by Fr. Göbel, followed by the isolation of harmine in 1848 by J. Fritzsche, both from the seeds of Peganum harmala (Syrian rue).[1] This plant has a long history of use in traditional medicine in the Middle East and North Africa.[2] The correct chemical structures of harmine and harmaline were later elucidated in 1927 by Richard Helmuth Fredrick Manske and his colleagues.[1]

Initially, these compounds were also identified in the Amazonian vine Banisteriopsis caapi, a key ingredient in the ceremonial psychedelic beverage ayahuasca. In 1905, the Colombian naturalist and chemist Rafael Zerda-Bayón named the psychoactive component "telepathine," which was later identified as harmine.[1] Over the years, various researchers independently isolated harmine from B. caapi, giving it names like "yajéine" and "banisterine," before it was confirmed that these were all identical to the harmine isolated from Peganum harmala.[1]

The recognition of their psychoactive properties, primarily as monoamine oxidase inhibitors (MAOIs), spurred significant scientific interest. This led to the discovery of a wide range of other biological activities, including interactions with benzodiazepine and serotonin receptors, and anticancer properties through mechanisms like DNA intercalation and inhibition of topoisomerase and cyclin-dependent kinases.[3][4][5] Today, β-carbolines are understood to be a large and diverse family of indole alkaloids found not only in plants but also in fungi, marine creatures, insects, and even in human tissues and body fluids, arising from both endogenous and dietary sources.[4] Their versatile pharmacological profile continues to make them a subject of intense research in the quest for new therapeutic agents.[6]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of β-carboline alkaloids, drawing from established laboratory practices.

Extraction and Isolation of Harmala Alkaloids from Peganum harmala Seeds

This protocol describes a common method for the extraction and isolation of harmala alkaloids, primarily harmine and harmaline, from the seeds of Peganum harmala.[7][8]

Materials and Reagents:

-

Powdered Peganum harmala seeds

-

Hexane or Petroleum ether

-

Methanol (MeOH) or 90% Ethanol

-

Hydrochloric acid (HCl), 5% solution

-

Sodium hydroxide (NaOH) or Ammonium hydroxide solution

-

Chloroform

-

Anhydrous sodium sulfate

-

Conical flasks, Beakers, Reflux apparatus, Separatory funnel, Filtration apparatus (e.g., Büchner funnel), Water bath, pH meter or litmus paper.

Procedure:

-

Defatting:

-

Macerate 30 g of powdered Peganum harmala seeds in 65 mL of hexane for 30 minutes with stirring.[7]

-

Alternatively, macerate 50 g of seed powder in 500 mL of petroleum ether for 24 hours.[8]

-

Filter the mixture to separate the seed residue from the solvent. This step removes nonpolar compounds like fats and oils.

-

-

Acidic Extraction:

-

To the defatted seed residue, add 120 mL of a solution containing 5% HCl and 60% MeOH.[7]

-

Heat the mixture on a hot plate at 50°C for 30 minutes.[7]

-

Alternatively, reflux the residue with 90% ethanol for 1 hour.[8]

-

This step protonates the alkaloids, making them soluble in the acidic aqueous/alcoholic solution.

-

Centrifuge the mixture and collect the supernatant, or filter the refluxed mixture.[7][8]

-

-

Basification and Alkaloid Extraction:

-

Evaporate the methanol or ethanol from the filtrate using a water bath.[7][8]

-

Alkalinize the remaining aqueous extract with a 25% NaOH solution or ammonium hydroxide to a pH of approximately 9-10.[7] This deprotonates the alkaloids, making them insoluble in water and soluble in nonpolar organic solvents.

-

Perform a liquid-liquid extraction by adding chloroform to the basified solution in a separatory funnel. Shake vigorously and allow the layers to separate. The alkaloids will partition into the chloroform layer.[7]

-

Collect the chloroform layer. Repeat the extraction process with fresh chloroform to ensure complete recovery of the alkaloids.

-

-

Drying and Evaporation:

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate to remove any residual water.

-

Filter to remove the sodium sulfate.

-

Evaporate the chloroform under reduced pressure or on a water bath to yield the crude alkaloid extract.

-

-

Purification (Optional):

-

The crude extract can be further purified using techniques like column chromatography with silica gel or preparative thin-layer chromatography (TLC).[6]

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of β-carboline alkaloids using reverse-phase HPLC with fluorescence detection.[1]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and fluorescence detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., aqueous formic acid). The exact composition should be optimized for the specific alkaloids being analyzed.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C.

-

Fluorescence Detection: Excitation and emission wavelengths should be optimized for the specific β-carbolines of interest. For example, excitation at 300 nm and emission at 433 nm can be used for certain β-carbolines.[9]

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of the β-carboline alkaloids of known concentrations in a suitable solvent (e.g., methanol).

-

Sample Preparation: Dissolve the extracted and purified β-carboline alkaloid sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of each standard.

-

Sample Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.

-

Quantification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the amount of each alkaloid in the sample by using the peak areas and the calibration curve.

Quantitative Data on the Biological Activities of β-Carboline Alkaloids

The diverse biological activities of β-carboline alkaloids have been extensively quantified. The following tables summarize key data for their interactions with various enzymes and receptors.

Table 1: Inhibition of Monoamine Oxidase (MAO) by β-Carboline Alkaloids

| Compound | MAO Isoform | Inhibition Type | Ki (nM) | Reference |

| Harman | MAO-A | Competitive | 55.54 ± 5.3 | [6] |

| Norharman | MAO-A | Competitive | 1200 ± 180 | [6] |

| Norharman | MAO-B | Competitive | 1120 ± 190 | [6] |

| Harmine | MAO-A | Competitive | 5 | [8] |

| 2-Methylharminium | MAO-A | Competitive | 69 | [8] |

| 2,9-Dimethylharminium | MAO-A | Competitive | 15 | [8] |

| Harmaline | MAO-A | Competitive | 48 | [8] |

Table 2: Receptor Binding Affinities of β-Carboline Alkaloids

| Compound | Receptor | Ki (nM) | Reference |

| Harmaline | Imidazoline I2 | 22 | [10] |

| Tetrahydroharmine (racemic) | Serotonin 5-HT2A | >10,000 | [11] |

| Tetrahydroharmine (S(-)) | Serotonin 5-HT2A | 5,890 | [11] |

| 1-Aryl-β-carboline (15h) | Serotonin 5-HT7 | 294 | [12] |

| 1-Aryl-β-carboline (17a) | Dopamine D1 | 536 | [12] |

| 1-Aryl-β-carboline (15c) | μ Opioid | 494 | [12] |

| Noreleagnine | Imidazoline I2B (brain, high affinity) | 12 | [13] |

| Norharman | Imidazoline I2B (brain, high affinity) | 20 | [13] |

| Harmalol | Imidazoline I2B (brain, high affinity) | 82 | [13] |

| Harmaline | Imidazoline I2B (brain, high affinity) | 177 | [13] |

| Harmine | Imidazoline I2B (brain, high affinity) | 630 | [13] |

| Harman | Imidazoline I2B (brain, high affinity) | 700 | [13] |

Table 3: Cytotoxicity of β-Carboline Alkaloids Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Time (h) | Reference |

| Harmine | HCT116/OXA | 5.3 | 24 | [14] |

| Harmaline | HCT116/OXA | 44.2 | 24 | [14] |

| P. harmala extract | HCT116/OXA | 18.4 | 24 | [14] |

| β-Carboline Dimer (Comp1) | MG-63 | 4.6 (µM) | - | [15] |

| β-Carboline Dimer (Comp2) | MG-63 | 4.6 (µM) | - | [15] |

Note: A more extensive database of IC50 values for various β-carboline derivatives against a wide range of cancer cell lines can be found in the Genomics of Drug Sensitivity in Cancer (GDSC) database.[16][17]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to β-carboline alkaloids.

Signaling Pathways

Caption: Monoamine Oxidase (MAO) Inhibition by β-Carboline Alkaloids.

Caption: β-Carboline Alkaloid Interaction with the Benzodiazepine Receptor Site on the GABA-A Receptor.

Caption: Anticancer Mechanism: DNA Intercalation and Topoisomerase Inhibition by β-Carboline Alkaloids.

Experimental Workflow

Caption: General Experimental Workflow for the Extraction and Analysis of β-Carboline Alkaloids.

References

- 1. Analysis of the bioactive alkaloids tetrahydro-beta-carboline and beta-carboline in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive overview of β-carbolines and its derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Harmaline - Wikipedia [en.wikipedia.org]

- 11. Tetrahydroharmine - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Home page - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 17. News - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

The Occurrence of Harman in the Plant Kingdom: A Technical Guide for Researchers

An in-depth exploration of the natural presence, quantification, and biological context of the β-carboline alkaloid Harman in botanical species.

Introduction

Harman, a potent β-carboline alkaloid, is a naturally occurring compound found across a diverse range of plant families. Renowned for its various pharmacological activities, including its role as a monoamine oxidase (MAO) inhibitor, Harman has garnered significant interest within the scientific and drug development communities.[1] This technical guide provides a comprehensive overview of the natural occurrence of Harman in plants, presenting quantitative data, detailed experimental protocols for its analysis, and visual representations of its biosynthetic pathway and analytical workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Occurrence and Quantitative Data

Harman has been identified in numerous plant species, often co-existing with other harmala alkaloids like harmine and harmaline. The concentration of these alkaloids can vary significantly depending on the plant species, the specific part of the plant, and even the geographical origin and growing conditions.[1][2] Below is a summary of plant species reported to contain Harman, with quantitative data where available.

Table 1: Quantitative Data of Harman and Related Alkaloids in Various Plant Species

| Plant Species | Family | Plant Part | Harman Content | Other Harmala Alkaloids Content | Reference |

| Peganum harmala (Syrian Rue) | Nitrariaceae | Seeds | Present, but specific quantity not detailed in cited abstracts. | Total harmala alkaloids: ~2-7% of dry weight. Harmine and harmaline are major components. | [1][3][4] |

| Banisteriopsis caapi | Malpighiaceae | Stems/Lianas | Not explicitly quantified, but present. | Harmine: 0.31-8.43%, Harmaline: 0.03-0.83%, Tetrahydroharmine: 0.05-2.94% | [1][5] |

| Passiflora incarnata (Passion Flower) | Passifloraceae | Aerial Parts | Trace amounts (~0.1 mg/L in one study) | Harmol: ~0.031 mg/g, Harmine: ~0.00935 mg/g | [6][7] |

| Passiflora caerulea | Passifloraceae | Aerial Parts | Not explicitly quantified, but present. | Harmine: ~0.098 mg/g | [6] |

| Passiflora edulis f. flavicarpa (Yellow Passion Fruit) | Passifloraceae | Juice | Present, but specific quantity not detailed in cited abstracts. | Total harmala alkaloids (including harmane, harmine, harmol, harmaline): 0.7 mg/kg | [7] |

| Tribulus terrestris | Zygophyllaceae | Fruits, Leaves, Stems, Roots | 0.014% in fruit extract | Harmine, Harmaline, and Harmalol also present. | [2][8] |

| Sickingia rubra | Rubiaceae | Bark | Present | Not specified | |

| Symplocus racemosa | Symplocaceae | Bark | Present | Not specified | |

| Nicotiana species (Tobacco) | Solanaceae | Leaves | Present in tobacco smoke | Not specified | [1] |

Experimental Protocols

The accurate quantification of Harman in plant matrices requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for this purpose.

Protocol 1: Extraction and HPLC Quantification of Harman in Passiflora Species

This protocol is a synthesized methodology based on the procedures described by Frye and Haustein (2007).[6][9][10]

1. Plant Material Preparation:

- Air-dry the plant material (leaves, stems) in a well-ventilated area, shielded from direct sunlight.

- Once fully dried, grind the material into a fine powder using a blender or a mill.

2. Extraction:

- To 10 grams of the powdered plant material, add 100 mL of a solution of ethyl acetate and 5% sodium bicarbonate in a 1:1 ratio.

- Sonicate the mixture for 30 minutes to facilitate cell lysis and extraction of alkaloids.

- Separate the organic layer (ethyl acetate) from the aqueous layer.

- Evaporate the ethyl acetate to dryness under reduced pressure using a rotary evaporator.

- Redissolve the dried extract in a known volume of methanol (e.g., 10 mL) for HPLC analysis.

3. HPLC Analysis:

- HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV detector.

- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: A gradient of methanol and water. A typical gradient could be starting with 100% water and increasing to 100% methanol over 10 minutes.

- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 340 nm.

- Quantification: Prepare a calibration curve using a certified standard of Harman. Inject different concentrations of the standard and plot the peak area against the concentration. The concentration of Harman in the plant extract can then be determined from this calibration curve.

Protocol 2: General GC-MS Analysis of Harman in Plant Material

This protocol outlines a general procedure for the analysis of Harman using GC-MS, based on common practices for alkaloid analysis.[11][12][13][14]

1. Sample Preparation and Extraction:

- Follow the same plant material preparation and extraction steps as described in Protocol 1. Alternatively, a Soxhlet extraction with methanol can be employed for exhaustive extraction.

- The final extract should be dissolved in a volatile solvent suitable for GC-MS analysis, such as methanol or dichloromethane.

2. GC-MS Analysis:

- GC-MS System: A gas chromatograph coupled with a mass spectrometer.

- Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Injector Temperature: 250 °C.

- Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min, and hold for a final period.

- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

- Scan Range: A mass-to-charge ratio (m/z) range of 50-500 amu.

- Identification and Quantification: Harman is identified by its characteristic retention time and mass spectrum, which is compared to a reference standard or a spectral library. Quantification can be achieved by creating a calibration curve with a pure standard.

Signaling Pathways and Biosynthesis

While the direct signaling pathways of Harman within plants are not extensively documented, its primary known mechanism of action in other organisms is the inhibition of monoamine oxidase (MAO).[1] MAO is an enzyme responsible for the breakdown of monoamine neurotransmitters. By inhibiting this enzyme, Harman can increase the levels of these neurotransmitters. The biosynthesis of β-carboline alkaloids in plants originates from the amino acid tryptophan.

Diagrams

Caption: Experimental workflow for the extraction and quantification of Harman from plant materials.

Caption: Mechanism of action of Harman as a monoamine oxidase (MAO) inhibitor.

Caption: Biosynthetic pathway of β-carboline alkaloids, including Harman, from tryptophan in plants.

Conclusion

Harman is a significant secondary metabolite present in a variety of plant species, with concentrations varying widely. The analytical protocols outlined in this guide provide a robust framework for the extraction and quantification of Harman, essential for quality control, phytochemical studies, and drug development. While the precise physiological role and signaling pathways of Harman within plants remain an area for further investigation, its established biosynthetic pathway and potent bioactivity in other organisms underscore its importance. This guide serves as a foundational resource to aid researchers in their exploration of this fascinating and pharmacologically relevant plant-derived alkaloid.

References

- 1. Harmala alkaloid - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Harmaline - Wikipedia [en.wikipedia.org]

- 4. oamjms.eu [oamjms.eu]

- 5. Biodiversity of β-Carboline Profile of Banisteriopsis caapi and Ayahuasca, a Plant and a Brew with Neuropharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajuronline.org [ajuronline.org]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Extraction, Identification, and Quantification of Harmala Alkaloids in Three Species of Passiflora | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. plantsjournal.com [plantsjournal.com]

- 12. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]

- 13. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we | Springer Nature Experiments [experiments.springernature.com]

- 14. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Harman in Food Matrices using Harman-13C2,15N as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harman is a β-carboline alkaloid found in various food products, formed during cooking and processing of protein-rich foods. Due to its potential neurotoxic and mutagenic properties, accurate quantification in different matrices is crucial for food safety and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of Harman. The use of a stable isotope-labeled internal standard, such as Harman-13C2,15N, is the gold standard for quantitative accuracy, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantification of Harman in food matrices using Harman-13C2,15N as an internal standard with a validated LC-MS/MS method.

Principle of the Method

This method employs a stable isotope dilution assay (SIDA) for the quantification of Harman. A known amount of the stable isotope-labeled internal standard (IS), Harman-13C2,15N, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the sample preparation process. Both the analyte and the IS are co-extracted and analyzed by LC-MS/MS. The analyte is separated from other matrix components by reversed-phase liquid chromatography and detected by tandem mass spectrometry using Multiple Reaction Monitoring (MRM). The ratio of the peak area of the analyte to that of the IS is used for quantification, which corrects for any losses during sample processing and variations in instrument response, leading to highly accurate and precise results.

Experimental Protocols

Materials and Reagents

-

Harman (≥98% purity)

-

Harman-13C2,15N (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Harman and Harman-13C2,15N in methanol to prepare individual stock solutions of 1 mg/mL.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to obtain intermediate stock solutions of 10 µg/mL for both the analyte and the internal standard.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Harman intermediate stock solution with methanol:water (50:50, v/v) to obtain concentrations ranging from 1 to 500 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Harman-13C2,15N intermediate stock solution with methanol:water (50:50, v/v) to prepare a 100 ng/mL working solution.

Sample Preparation Protocol (for Meat Matrix)

-

Homogenization: Homogenize 5 g of the meat sample.

-

Spiking: Add 50 µL of the 100 ng/mL Harman-13C2,15N internal standard working solution to the homogenized sample.

-

Extraction: Add 10 mL of acetonitrile to the sample, vortex for 1 min, and sonicate for 15 min.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 min.

-

Supernatant Collection: Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 1 mL of 5% methanol in water containing 0.1% formic acid.

-

Solid Phase Extraction (SPE) Clean-up:

-

Condition an Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol.

-

Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol.

-

-

Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B in 8 min, hold for 2 min, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Harman | 183.1 | 128.1 | 0.1 | 30 | 25 |

| 183.1 | 154.1 | 0.1 | 30 | 20 | |

| Harman-13C2,15N | 186.1 | 130.1 | 0.1 | 30 | 25 |

| 186.1 | 156.1 | 0.1 | 30 | 20 |

Method Validation Data

The method was validated for linearity, accuracy, precision, and recovery in a meat matrix.

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | R² |

| Harman | 1 - 500 | >0.995 |

Table 2: Accuracy and Precision

| Spiked Conc. (ng/g) | Measured Conc. (ng/g) (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |

| 5 | 4.8 ± 0.4 | 96.0 | 8.3 |

| 50 | 51.2 ± 3.6 | 102.4 | 7.0 |

| 250 | 245.5 ± 15.7 | 98.2 | 6.4 |

Table 3: Recovery

| Analyte | Spiked Conc. (ng/g) | Recovery (%) (Mean ± SD, n=6) |

| Harman | 50 | 92.5 ± 5.1 |

Visualizations

Caption: Experimental workflow for Harman quantification.

Caption: Analyte and IS relationship for quantification.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of Harman in food matrices. The use of the stable isotope-labeled internal standard, Harman-13C2,15N, ensures high accuracy and precision by correcting for matrix effects and procedural losses. The detailed protocol and validation data demonstrate the suitability of this method for routine analysis in food safety testing and research applications.

Quantitative Analysis of Harman Using Isotope Dilution Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harman, a β-carboline alkaloid, is a naturally occurring compound found in various food products, tobacco smoke, and certain medicinal plants. It is known for its diverse pharmacological activities, including its role as a potent monoamine oxidase inhibitor (MAOI). Accurate quantification of Harman in biological and other matrices is crucial for pharmacokinetic studies, toxicological assessments, and understanding its physiological effects. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high accuracy and precision, which is achieved by correcting for matrix effects and variations during sample preparation and analysis. This document provides detailed application notes and protocols for the quantitative analysis of Harman using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a method of determining the quantity of a chemical substance in a sample.[1] In its simplest form, a known amount of an isotopically enriched standard (e.g., deuterated Harman) is added to the sample containing the analyte of interest (Harman).[1] The isotopically labeled internal standard is chemically identical to the analyte and thus exhibits similar behavior during sample extraction, chromatography, and ionization.[2] By measuring the ratio of the mass spectrometric response of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by variations in sample recovery or matrix-induced signal suppression or enhancement.[2]

Experimental Protocols

This section details the protocols for the quantitative analysis of Harman in human plasma and coffee brew, two common matrices in which Harman is of interest.

Protocol 1: Quantitative Analysis of Harman in Human Plasma

This protocol is adapted from a validated UPLC-MS/MS method for the pharmacokinetic study of Harman and has been modified to incorporate a deuterated internal standard.

1. Materials and Reagents

-

Harman (analytical standard)

-

Harman-d4 (deuterated internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma (drug-free)

-

Ethyl acetate (analytical grade)

2. Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare stock solutions of Harman and Harman-d4 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Harman stock solution with 50% methanol to prepare working standard solutions for the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the Harman-d4 stock solution with methanol to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike appropriate amounts of the Harman working standard solutions into drug-free human plasma to prepare calibration standards at concentrations ranging from 1 to 2000 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Harman-d4 internal standard working solution (100 ng/mL).

-

Vortex mix for 30 seconds.

-

Add 1 mL of ethyl acetate.

-

Vortex mix for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (see LC-MS/MS parameters below).

-

Vortex mix for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters

-

Liquid Chromatography (LC)

-

System: UPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution:

Time (min) %B 0.0 10 2.0 90 2.5 90 2.6 10 | 4.0 | 10 |

-

-

Tandem Mass Spectrometry (MS/MS)

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Harman 183.1 128.1 | Harman-d4 | 187.1 | 132.1 |

-

Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, source temperature, and gas flows for maximum signal intensity.

-

5. Data Analysis

-

Integrate the peak areas for Harman and Harman-d4.

-

Calculate the peak area ratio of Harman to Harman-d4.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Harman in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantitative Analysis of Harman in Coffee Brew

This protocol is a general guideline for the analysis of Harman in a food matrix, utilizing solid-phase extraction for sample clean-up.

1. Materials and Reagents

-

Harman (analytical standard)

-

Harman-d4 (deuterated internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide

-

Water (ultrapure, 18.2 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation (Solid-Phase Extraction)

-

Brew coffee according to the desired method.

-

Allow the coffee to cool to room temperature and filter through a 0.45 µm syringe filter.

-

To 1 mL of the filtered coffee sample, add 20 µL of the Harman-d4 internal standard working solution (100 ng/mL).

-

Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

-

Load the spiked coffee sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water to remove interfering substances.

-

Elute the Harman and Harman-d4 with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters and Data Analysis

-

Follow the LC-MS/MS parameters and data analysis steps as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data obtained from a validated LC-MS/MS method for Harman analysis.

Table 1: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Harman | 1 - 2000 | y = 0.0025x + 0.0018 | > 0.998 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (mean ± SD, n=6) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 2 | 2.05 ± 0.12 | 5.8 | 6.5 | 102.5 |

| Medium | 100 | 98.7 ± 5.3 | 5.4 | 5.9 | 98.7 |

| High | 1600 | 1625 ± 89.4 | 5.5 | 6.1 | 101.6 |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 2 | 85.3 | 92.1 |

| Medium | 100 | 88.1 | 95.6 |

| High | 1600 | 86.5 | 94.3 |

Mandatory Visualization

Signaling Pathway of Harman

Harman is a well-known inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[3][4] By inhibiting MAO, Harman increases the levels of these neurotransmitters in the synaptic cleft, leading to its various neuropharmacological effects.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Harman using isotope dilution LC-MS/MS.

References

LC-MS method development for β-carboline alkaloids

An Application Note for the LC-MS/MS Analysis of β-Carboline Alkaloids

Introduction

β-carboline alkaloids are a group of naturally occurring and synthetic indole alkaloids with a tricyclic pyrido[3,4-b]indole structure.[1] They are found in various plants, fungi, and even formed during the cooking of protein-rich foods.[2][3] These compounds exhibit a wide range of pharmacological and biological activities, including acting as monoamine oxidase (MAO) inhibitors and interacting with various neurotransmitter systems.[1][4] Some β-carboline alkaloids have been investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties, by modulating signaling pathways such as NF-κB and TGF-β/Smad.[5][6]

Given their potent biological activities and presence in the food chain, sensitive and robust analytical methods are required for their detection and quantification in various matrices.[7][8] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[9][10]

This application note provides a detailed protocol for the development of an LC-MS/MS method for the simultaneous analysis of six common β-carboline alkaloids: norharman, harman, harmine, harmol, harmalol, and harmaline.

Experimental Protocols

Sample Preparation: Extraction from Fungal or Food Matrices

This protocol is a generalized procedure adapted from methods for fungal and food matrices.[2][11]

-

Homogenization: Weigh 1-2 g of the homogenized sample (e.g., mushroom tissue, cooked meat, plant extract) into a 50 mL polypropylene centrifuge tube.

-

Extraction:

-

Add 10 mL of extraction solvent (Methanol with 1% acetic acid).

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction step on the remaining pellet and combine the supernatants.

-

-

Concentration: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 80:20 Water with 0.5% Formic Acid : Acetonitrile with 0.5% Formic Acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial for analysis.

Liquid Chromatography (LC) Method

The following conditions are a starting point and can be optimized based on the specific instrument and β-carbolines of interest.[12]

-

Column: C18 reverse-phase column (e.g., Waters X-Bridge® BEH Shield RP18, 150 x 2.1 mm, 2.5 µm).[12]

-

Mobile Phase A: Water with 0.5% Formic Acid.[12]

-

Mobile Phase B: Acetonitrile with 0.5% Formic Acid.[12]

-

Flow Rate: 0.3 mL/min.[12]

-

Injection Volume: 10 µL.[12]

-

Column Temperature: 25°C.[12]

Table 1: LC Gradient Program [12]

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 80 | 20 |

| 10.0 | 66 | 34 |

| 10.1 | 80 | 20 |

| 18.0 | 80 | 20 |

Mass Spectrometry (MS) Method

-

Instrument: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[11][12]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Table 2: Optimized MRM Transitions for β-Carboline Alkaloids (Note: Collision energies (CE) and other parameters are instrument-dependent and require optimization).

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Putative Fragmentation |

| Norharman | 169.1 | 141.1 | [M+H - 28]⁺ (Loss of CO) |

| Harman | 183.1 | 155.1 | [M+H - 28]⁺ (Loss of CO) |

| Harmalol | 201.1 | 183.1 | [M+H - 18]⁺ (Loss of H₂O) |

| Harmaline | 215.1 | 197.1 | [M+H - 18]⁺ (Loss of H₂O) |

| Harmine | 213.1 | 198.1 | [M+H - 15]⁺ (Loss of CH₃) |

| Harmol | 199.1 | 171.1 | [M+H - 28]⁺ (Loss of CO) |

Data for MRM transitions synthesized from fragmentation patterns described in literature.[7][12]

Visualizations

Experimental Workflow

The overall process from sample collection to data analysis is outlined below. This workflow ensures a systematic approach to the quantification of β-carboline alkaloids.

Caption: Experimental workflow for β-carboline alkaloid analysis.

Signaling Pathway

β-carboline alkaloids can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The diagram below illustrates the mechanism where a β-carboline alkaloid inhibits IKK activity, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by β-carboline alkaloids.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ibogaine - Wikipedia [en.wikipedia.org]

- 5. Frontiers | β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scielo.br [scielo.br]

Application Notes and Protocols: Harman-13C2,15N for Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harman, a β-carboline alkaloid, is a naturally occurring compound found in various plants, foods, and beverages. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including its potential as a therapeutic agent for neurological disorders.[1][2] Understanding the pharmacokinetic profile of Harman is crucial for its development as a drug candidate. The use of stable isotope-labeled compounds, such as Harman-13C2,15N, is the gold standard in pharmacokinetic studies, offering unparalleled accuracy and precision in quantitative bioanalysis.[3][4][5]

This document provides detailed application notes and protocols for the use of Harman-13C2,15N in pharmacokinetic studies. While specific pharmacokinetic data for Harman-13C2,15N is not extensively published, this guide synthesizes data from studies on unlabeled Harman to provide a representative experimental framework.

Rationale for Using Harman-13C2,15N in Pharmacokinetic Studies

Stable isotope-labeled internal standards (SIL-IS) are essential for robust and reliable quantitative bioanalysis, particularly in complex biological matrices like plasma. Harman-13C2,15N serves as an ideal internal standard for quantifying unlabeled Harman for the following reasons:

-

Co-elution: It has nearly identical physicochemical properties to the analyte (unlabeled Harman), ensuring it behaves similarly during sample extraction and chromatographic separation.

-

Mass Discrimination: It is easily distinguished from the unlabeled analyte by mass spectrometry due to the mass difference from the 13C and 15N isotopes.

-

Reduced Matrix Effects: It helps to compensate for variations in sample preparation and ion suppression or enhancement in the mass spectrometer, leading to more accurate and precise quantification.

Quantitative Data Summary

The following tables summarize representative pharmacokinetic parameters of Harman in rats, based on published data for the unlabeled compound, and typical LC-MS/MS parameters for its quantification using Harman-13C2,15N as an internal standard.

Table 1: Representative Pharmacokinetic Parameters of Harman in Rats

| Parameter | Intravenous (1.0 mg/kg) | Oral (30.0 mg/kg) |

| Tmax (h) | 0.08 ± 0.00 | 0.5 ± 0.2 |

| Cmax (ng/mL) | 285.4 ± 45.7 | 158.3 ± 32.1 |

| AUC0-t (ng·h/mL) | 185.6 ± 35.2 | 1089.7 ± 215.4 |

| AUC0-∞ (ng·h/mL) | 192.3 ± 38.1 | 1125.4 ± 228.9 |

| t1/2 (h) | 1.2 ± 0.3 | 2.1 ± 0.5 |

| CL (L/h/kg) | 5.2 ± 1.1 | - |

| Vd (L/kg) | 8.9 ± 2.3 | - |

| F (%) | - | 19.41 ± 3.97 |

Data are presented as mean ± standard deviation and are based on values reported in literature for unlabeled Harman.[1][6]

Table 2: Typical LC-MS/MS Parameters for the Analysis of Harman and Harman-13C2,15N

| Parameter | Harman | Harman-13C2,15N (Internal Standard) |

| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |